Crystallographic Bond-Length Alternation
X-ray crystallographic analysis reveals that in 2-methyl-3-nitroindolizine, the presence of the nitro group at position 3 induces a measurable shortening of the C1-C2 bond length relative to the unsubstituted indolizine core, consistent with enhanced double-bond character. In contrast, the 1-nitro isomer exhibits shortening of the C2-C3 bond instead [1]. The alternation of double and single bonds in the six-membered ring (C5 to C9) is also preserved. These structural perturbations directly influence the compound's reactivity and electronic properties.
| Evidence Dimension | Bond length alteration pattern |
|---|---|
| Target Compound Data | Shortening of C1-C2 bond (specific bond lengths not numerically reported in abstract but qualitatively established as shortened) |
| Comparator Or Baseline | 2-Methyl-1-nitroindolizine: Shortening of C2-C3 bond |
| Quantified Difference | Different regiochemistry of bond-length shortening (C1-C2 vs. C2-C3) |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This quantifiable structural divergence validates that the 3-nitro isomer possesses a distinct electronic conjugation pattern, which can lead to different reactivity profiles and is critical for researchers requiring a specific electron distribution for further functionalization or structure-activity relationship studies.
- [1] Oscar Au-Alvarez, Victor A. Tafeenko, Leonid A. Aslanov. Structural Study of Indolizine Derivatives. IUCr XVII Congress, 1996, Abstract E0374. View Source
